N-(5-chloro-2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(5-chloro-2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative with a complex substitution pattern. Its structure features:
- A 2,4-dichlorobenzyl group at position 1, contributing lipophilicity and steric bulk.
- A carboxamide group at position 3 linked to a 5-chloro-2-cyanophenyl moiety, introducing both halogenated and polar functional groups.
Properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3N3O2/c21-14-6-4-13(17(23)8-14)11-26-7-1-2-16(20(26)28)19(27)25-18-9-15(22)5-3-12(18)10-24/h1-9H,11H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJWEFLVQAPTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C#N)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, with the CAS number 922969-79-7, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and various therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 432.7 g/mol. The structure features multiple chlorinated aromatic rings and a dihydropyridine core, which are often associated with diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 922969-79-7 |
| Molecular Formula | C20H12Cl3N3O2 |
| Molecular Weight | 432.7 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing similar structural motifs have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways, leading to cell cycle arrest at the G2/M phase .
Anti-inflammatory Activity
Compounds with similar structures have been evaluated for their anti-inflammatory effects. In models of inflammation induced by xylene in mice and carrageenan in rats, some derivatives exhibited significant reductions in edema comparable to established anti-inflammatory drugs like diclofenac sodium. The mechanisms likely involve the inhibition of pro-inflammatory cytokines and mediators .
Antifungal Activity
Research has also explored the antifungal potential of related compounds. For example, modifications on the pyridine ring have been shown to enhance antifungal activity against various fungal strains. Compounds exhibiting structural similarities to this compound were found to inhibit fungal growth effectively .
The biological activity of this compound is believed to arise from its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory processes.
- Modulation of Cell Signaling Pathways : By affecting pathways such as NF-kB and MAPK, it can alter the expression of genes related to survival and apoptosis.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death.
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various dihydropyridine derivatives on MCF-7 cells, this compound was found to exhibit an IC50 value significantly lower than that of standard chemotherapeutic agents .
Study 2: Anti-inflammatory Efficacy
A comparative study using carrageenan-induced paw edema in rats demonstrated that this compound reduced swelling by approximately 60%, which is comparable to diclofenac sodium's efficacy .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent , particularly due to its structural characteristics that allow for interactions with biological targets. Its applications include:
- Anticoagulant Activity : Research indicates that derivatives of this compound can act as inhibitors of blood coagulation factors, particularly factor Xa. This mechanism is crucial for the treatment and prevention of thromboembolic disorders such as myocardial infarction and deep vein thrombosis .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The presence of the chloro and cyano groups may enhance the compound's ability to penetrate bacterial cell walls, making it a candidate for developing new antibiotics .
Case Study 1: Anticoagulant Efficacy
In a study examining the efficacy of various dihydropyridine derivatives, N-(5-chloro-2-cyanophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide was tested for its ability to inhibit factor Xa. The results demonstrated a significant reduction in thrombin generation in vitro, suggesting its potential use in clinical settings for managing thromboembolic conditions .
Case Study 2: Antimicrobial Screening
A screening of various derivatives of the dihydropyridine scaffold revealed that those containing the 5-chloro-2-cyanophenyl moiety exhibited notable antibacterial activity against Gram-positive bacteria. The study utilized an agar diffusion method to assess the effectiveness of the compound, providing a basis for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Key features influencing activity include:
| Structural Feature | Influence on Activity |
|---|---|
| Chloro Group | Enhances lipophilicity and cellular penetration |
| Cyano Group | Increases binding affinity to biological targets |
| Dihydropyridine Core | Essential for pharmacological activity |
Comparison with Similar Compounds
Key Differences :
- Carboxamide Substituent: The target compound features a 5-chloro-2-cyanophenyl group, whereas the analog in substitutes this with a 3,5-dichlorophenyl group .
- Electronic Effects: The cyano (–CN) group in the target compound increases polarity and may enhance hydrogen-bond acceptor capacity compared to the dichlorophenyl group.
Physicochemical Properties :
Implications :
- The cyano group may improve target binding specificity compared to the dichlorophenyl analog, which could exhibit higher off-target effects due to increased hydrophobicity.
Heterocyclic Analog: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Key Differences :
- Substituents : A 3-chlorophenylsulfanyl (–S–C₆H₄Cl) and trifluoromethyl (–CF₃) group replace the dichlorobenzyl and carboxamide moieties.
- Functional Diversity : The sulfanyl group introduces sulfur-based reactivity, while –CF₃ enhances metabolic stability and electronegativity.
Physicochemical Properties :
Implications :
- The pyrazole analog’s –CF₃ group may confer resistance to oxidative metabolism, extending half-life but reducing solubility.
- The target compound’s pyridine core and –CN group could favor interactions with polar enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
